molecular formula C13H11NO4 B6327580 2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid CAS No. 1261989-06-3

2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid

Cat. No.: B6327580
CAS No.: 1261989-06-3
M. Wt: 245.23 g/mol
InChI Key: JLWMICZRCZYCQX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid is a chemical compound known for its intriguing properties and potential applications in various scientific fields. It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and a nicotinic acid moiety. This compound has garnered interest due to its potential antimicrobial activity and its role in mitigating oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid can be synthesized through a multi-step process involving the reaction of o-phenylenediamine and 5-methoxysalicaldehyde. The synthesis involves the formation of a Schiff base, which is then characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The reaction conditions typically include controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimizing reaction conditions, using larger reactors, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives. Substitution reactions can result in a variety of functionalized nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4-methoxyphenyl)nicotinic acid is unique due to its combination of a methoxyphenyl group and a nicotinic acid moiety, which imparts specific chemical and biological properties. Its potential antimicrobial activity and ability to mitigate oxidative stress and inflammation distinguish it from other similar compounds .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMICZRCZYCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604828
Record name 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-06-3
Record name 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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